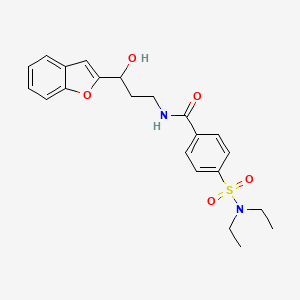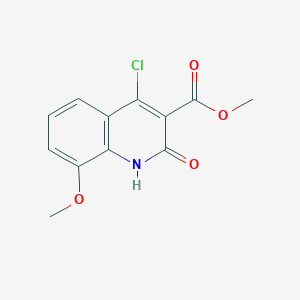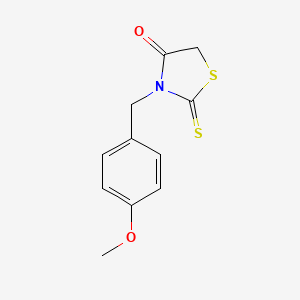
4-Amino-6-chloropyridazine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-6-chloropyridazine-3-carboxylic acid is a chemical compound with the CAS Number: 1823757-84-1 . It has a molecular weight of 173.56 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C5H4ClN3O2/c6-3-1-2(7)4(5(10)11)9-8-3/h1H, (H2,7,8)(H,10,11) .Physical and Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 173.56 .科学的研究の応用
Synthesis of Novel Compounds
Research shows that derivatives of pyridazine, including compounds related to 4-Amino-6-chloropyridazine-3-carboxylic acid, serve as key intermediates in the synthesis of a diverse array of heterocyclic compounds. These synthesized compounds have been explored for their biological activities, including antimicrobial, antifungal, and potential therapeutic applications. For instance, the synthesis and biological activity evaluation of N-substituted-3-chloro-2-azetidinones demonstrate the utility of related compounds in creating substances with good to moderate antibacterial activity against various microorganisms (Chavan & Pai, 2007).
Antimicrobial and Antifungal Activities
Several studies have focused on the antimicrobial and antifungal properties of compounds synthesized from pyridazine derivatives. For example, the development of indolylpyridazinone derivatives has shown significant antibacterial activity, highlighting the potential of these compounds in addressing resistant strains of bacteria (Abubshait, 2007). Similarly, compounds synthesized from 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine have demonstrated antibacterial activities, underlining the versatility of pyridazine derivatives in generating biologically active compounds (Al-Kamali et al., 2014).
Environmental Applications
Interestingly, research has also delved into the environmental applications of compounds related to this compound. The electro-Fenton treatment of sulfachloropyridazine, a related sulfonamide antibiotic, has been studied for its degradation kinetics, reaction pathways, and toxicity evolution. This study illustrates the potential of electrochemical methods in degrading contaminants and reducing their toxicity in water, showcasing an environmental application of pyridazine derivatives (Dirany et al., 2012).
Catalytic and Synthetic Applications
Additionally, the versatility of pyridazine derivatives extends to their use in catalytic and synthetic applications. For example, the electrochemical nickel-catalyzed arylation of 3-amino-6-chloropyridazines presents a novel method for biaryl formation, offering a reliable alternative for classical palladium-catalyzed reactions. This research highlights the potential for pyridazine derivatives in facilitating complex organic syntheses (Sengmany et al., 2013).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
4-amino-6-chloropyridazine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O2/c6-3-1-2(7)4(5(10)11)9-8-3/h1H,(H2,7,8)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJCYRAYCFMZKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN=C1Cl)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2982780.png)

![2-chloro-7-(4-(methylthio)phenyl)-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2982783.png)
![3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2982786.png)


![Lithium 4-methyl-1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B2982792.png)

![4-acetyl-N-[(5-chloro-2-methylphenyl)methyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2982794.png)

![2-{[2-chloro-5-(hydroxymethyl)phenyl]amino}-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2982800.png)
